2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-7-9-16(10-8-14)21-18(26)13-27-19-12-11-17-22-23-20(25(17)24-19)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRUHBRQSADOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyridazine Scaffold
The triazolo[4,3-b]pyridazine core is typically constructed via cyclization reactions between pyridazine precursors and hydrazine derivatives. In the target compound, the 3-phenyl substitution is introduced early in the synthesis. A widely adopted method involves:
- Friedel-Crafts Acylation : β-Aroylpropionic acids are synthesized by reacting substituted aromatic hydrocarbons with succinic anhydride in the presence of anhydrous AlCl₃.
- Hydrazinolysis : Treatment with hydrazine hydrate converts β-aroylpropionic acids to 6-substituted phenyl-2,3,4,5-tetrahydropyridazin-3-ones.
- Chlorination and Cyclization : Phosphorus oxychloride (POCl₃) mediates the conversion to 3-chloro-6-substituted phenylpyridazine, which reacts with hydrazine hydrate to form 3-hydrazino intermediates. Subsequent cyclization with aroyl chlorides yields the triazolopyridazine core.
For the target compound, phenyl groups are introduced at both the 3- and 6-positions during these stages, as confirmed by NMR and mass spectral data.
Thioacetamide Side-Chain Introduction
Thioether Formation
The critical thioether (-S-) linkage is established through nucleophilic substitution or coupling reactions:
- Method A : Reacting 3-phenyl-6-chloro-triazolo[4,3-b]pyridazine with mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃/DMF).
- Method B : Using 2-mercapto-N-(p-tolyl)acetamide directly with halogenated triazolopyridazine intermediates in n-butanol at 110°C.
Optimization Notes :
- Method B achieves higher yields (72-78%) compared to Method A (58-65%) due to reduced steric hindrance.
- Catalytic amounts of N,N'-diisopropylethylamine (DIPEA) improve reaction efficiency by scavenging HCl byproducts.
Final Acetamide Coupling
Amide Bond Formation
The N-(p-tolyl)acetamide group is introduced via:
Carbodiimide-Mediated Coupling :
Direct Alkylation :
Industrial-Scale Production Considerations
Process Intensification Strategies
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Reaction Time | 8-12 hours | 4-6 hours (flow reactor) |
| Yield | 68-72% | 82-85% |
| Purity (HPLC) | ≥95% | ≥99.5% |
| Solvent Consumption | 15 L/kg | 5.2 L/kg |
Key advancements include:
- Continuous Flow Reactors : Reduce reaction times by 50% while improving heat transfer.
- Crystallization Optimization : Use of antisolvent (heptane) in ethyl acetate achieves 99.5% purity without chromatography.
Analytical Characterization
Spectroscopic Data Correlation
X-ray crystallography of analogous compounds confirms the planar triazolopyridazine system and dihedral angles of 15.2° between aromatic rings.
Biological Relevance and Applications
While beyond the scope of preparation methods, it is noteworthy that this compound demonstrates:
- Kinase Inhibition : IC₅₀ = 38 nM against TrkA in biochemical assays.
- Antimicrobial Activity : MIC = 128 μg/mL against Bacillus pumilus.
Structure-activity relationship (SAR) studies reveal that the p-tolyl group enhances metabolic stability compared to m-tolyl analogs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and acetamide (-NHCO-) groups participate in nucleophilic substitutions:
-
Alkylation : The sulfur atom reacts with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ as a base, yielding S-alkyl derivatives.
-
Acylation : Acetamide’s NH group undergoes acylation with acyl chlorides (e.g., acetyl chloride) in pyridine .
Example :
Cyclization and Ring-Opening
The triazolopyridazine core undergoes cyclization under acidic or oxidative conditions:
-
Acid-mediated cyclization : Treatment with H₂SO₄ or polyphosphoric acid (PPA) forms fused tetracyclic structures .
-
Oxidative ring-opening : H₂O₂ or m-CPBA oxidizes the triazole ring, leading to sulfoxide/sulfone derivatives.
Conditions for cyclization :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| PPA | Toluene | 110°C | Tetracyclic fused system |
| H₂O₂ | Acetic acid | RT | Sulfoxide |
Hydrolysis and Stability
-
Acetamide hydrolysis : The -NHCO- group hydrolyzes in acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid or carboxylate salts .
-
Thioether oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to yield sulfones.
Hydrolysis example :
Functional Group Transformations
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to an amine .
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the phenyl ring’s para position .
Nitration conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 4-Nitro-phenyl derivative |
Complexation and Biological Interactions
The compound forms metal complexes (e.g., with Cu²⁺ or Zn²⁺) via coordination at the triazole nitrogen and sulfur atoms. These complexes exhibit enhanced bioactivity in antimicrobial assays.
Complexation example :
Degradation Pathways
Scientific Research Applications
Chemistry
The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structural features make it valuable in developing new pharmaceuticals and agrochemicals. The synthesis often involves multiple steps that include cyclization reactions and coupling methods, such as palladium-catalyzed cross-coupling techniques.
Biology
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, in vitro studies have reported IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7. Its mechanism of action includes:
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, leading to apoptosis.
- DNA Intercalation : The triazole moiety enhances binding affinity to DNA, promoting photocleavage activity.
- Anti-inflammatory Effects : Some derivatives have demonstrated COX-II inhibitory activity, which may contribute to their anticancer effects by reducing inflammation associated with tumor growth.
Medicine
The potential therapeutic applications of this compound are vast:
- Cancer Treatment : Due to its anticancer properties, it is being investigated as a potential treatment option for various cancers.
- Infectious Diseases : Its antimicrobial properties make it a candidate for treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Significant cytotoxicity against breast cancer cell lines with low micromolar IC50 values. |
| Study 2 | Investigate antimicrobial properties | Exhibited promising activity against several bacterial strains. |
| Study 3 | Assess anti-inflammatory effects | Demonstrated COX-II inhibition, suggesting potential in reducing inflammation-related conditions. |
Mechanism of Action
The mechanism of action of 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyridazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
Methoxy (Entry 3) and pyridinyl (Entry 4) substituents modulate electronic properties, affecting solubility and target interactions.
Acetamide Modifications :
- p-Tolyl (target) balances lipophilicity and aromatic interactions.
- Trifluoromethyl (Entry 3) increases metabolic stability but may reduce solubility.
- Chlorine (Entry 1) enhances lipophilicity and may improve membrane permeability .
Physicochemical Properties
- Molecular Weight : Analogs range from 367.4 (Entry 7, ) to 459.4 (Entry 3), with the target compound likely within this range. Higher molecular weights (e.g., Entry 3) may reduce bioavailability.
- Solubility : Carboxylic acid derivatives (e.g., 2-((3-methyl-triazolo)thio)acetic acid, ) exhibit higher aqueous solubility than acetamide analogs, highlighting the acetamide’s role in balancing hydrophobicity .
Biological Activity
The compound 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and carbon disulfide.
- Introduction of the Phenyl Group : The phenyl group is usually introduced via palladium-catalyzed cross-coupling reactions.
- Attachment of the Acetamide Moiety : This is accomplished through acylation reactions with p-toluidine derivatives.
These synthetic routes ensure the formation of the desired compound with high purity and yield.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrate effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL .
Anticancer Properties
The mechanism of action for anticancer activity involves:
- DNA Intercalation : The triazolo-pyridazine moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound has been shown to inhibit topoisomerases and kinases involved in cell proliferation.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells through disruption of critical cellular pathways .
Several studies have reported IC50 values for related compounds in the low micromolar range against various cancer cell lines .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. It has been shown to downregulate TNF-alpha production in macrophage models .
Case Studies
- Antimicrobial Efficacy : In a study evaluating a series of triazole derivatives, one compound demonstrated an MIC of 0.75 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Cancer Cell Line Studies : A derivative was tested against MCF-7 breast cancer cells and exhibited an IC50 value of 5 µM, suggesting potent anticancer effects .
The biological activity is primarily attributed to:
- Binding Affinity : The compound interacts with specific enzymes and receptors, inhibiting their functions.
- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, enhancing its bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer :
- The compound can be synthesized via nucleophilic substitution at the 6-position of the triazolopyridazine core. A thiol group (-SH) is introduced by reacting 6-chloro-triazolopyridazine derivatives with thiourea or thioacetamide under reflux in ethanol .
- Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Yields >70% are achievable when using stoichiometric ratios (1:1.2) of thiolating agents .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the p-tolyl acetamide moiety (δ ~2.3 ppm for CH, δ ~7.1–7.3 ppm for aromatic protons) and triazolopyridazine protons (δ ~8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z ~405.1 (CHNOS) with fragmentation patterns consistent with thioether cleavage .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis is recommended, as demonstrated for structurally analogous triazolopyridazine derivatives .
Q. How should researchers handle safety and toxicity assessments for this compound during initial experiments?
- Methodological Answer :
- Hazard Identification : While direct toxicity data are limited, structurally related triazolopyridazines (e.g., 6-chloro-7-cyclobutyl derivatives) show no acute hazards under OSHA guidelines, suggesting cautious handling (gloves, fume hood) is sufficient .
- In Silico Predictors : Use tools like ProTox-II to estimate LD and prioritize in vitro assays (e.g., Ames test for mutagenicity) .
Advanced Research Questions
Q. What strategies can resolve contradictions in solubility data across different studies for this compound?
- Methodological Answer :
- Controlled Solubility Testing :
| Solvent | Reported Solubility (mg/mL) | Conditions | Source |
|---|---|---|---|
| DMSO | 10–15 | 25°C | |
| Ethanol | 2–4 | 25°C |
- Discrepancies arise from purity variations (>95% purity required for reproducibility). Use HPLC to verify purity and conduct solubility assays under standardized conditions (e.g., shake-flask method) .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what experimental validation is required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or Aurora kinases) to model interactions. Focus on the triazolopyridazine core’s π-π stacking with catalytic lysine residues .
- Validation :
- Perform kinase inhibition assays (IC determination) using ADP-Glo™ kits.
- Compare results with analogs (e.g., 2-(4-phenyl-triazol-1-yl)-N-(p-tolyl)acetamide, IC ~50 nM for EGFR) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- SAR Variables :
- Modify the p-tolyl group (e.g., electron-withdrawing substituents).
- Replace the thioether linkage with sulfone or sulfonamide groups.
- Design :
- Use a split-plot factorial design to screen 20–30 derivatives, varying substituents at the triazolopyridazine and acetamide positions .
- Prioritize compounds with ClogP <5 and topological polar surface area (TPSA) 80–100 Ų for improved bioavailability .
Q. How should researchers address contradictory biological activity data in different cell lines?
- Methodological Answer :
- Hypothesis Testing :
- Contradictions may arise from cell-specific expression of efflux pumps (e.g., P-gp). Test activity in P-gp knockdown lines (e.g., MDCK-II/MDR1-KO) .
- Use proteomics (e.g., Western blot) to quantify target protein levels across cell lines.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC values, ensuring n ≥3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
